molecular formula C8H12O4 B3153632 Ethyl 4-ethoxy-2-oxobut-3-enoate CAS No. 76240-19-2

Ethyl 4-ethoxy-2-oxobut-3-enoate

Cat. No.: B3153632
CAS No.: 76240-19-2
M. Wt: 172.18 g/mol
InChI Key: XPBYGYFJOZXYOE-AATRIKPKSA-N
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Description

Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS 76240-19-2) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₄ and a molar mass of 172.18 g/mol . Its structure features an ethoxy group at the C4 position and a ketone at C2, conjugated with a double bond between C3 and C4 (E-configuration). This compound is a versatile building block in organic synthesis, particularly for constructing heterocycles and functionalized intermediates . Key physical properties include a boiling point of 135–138°C (at 11 Torr) and a recommended storage temperature of -20°C to ensure stability .

Properties

IUPAC Name

ethyl (E)-4-ethoxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYGYFJOZXYOE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-19-2, 65260-58-4
Record name Ethyl-4-ethoxy-2-oxo-3-butenoate
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Record name (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through the reaction of 3-buten-2-one with ethanol. The reaction involves an etherification followed by esterification process . The general reaction conditions include:

    Reactants: 3-buten-2-one and ethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Reflux conditions

Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), amines, and alcohols

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 4-ethoxy-2-oxobut-3-enoate exerts its effects involves its ability to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The conjugated double bond system allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • This compound: The ethoxy group donates electrons via resonance, stabilizing the α,β-unsaturated system. This facilitates nucleophilic attacks at the β-carbon, making it reactive in Michael additions and cyclocondensations .
  • Phenyl Analog (Ethyl 2-oxo-4-phenylbut-3-enoate): The phenyl group introduces steric bulk and aromaticity, altering reactivity. Resonance with the aromatic ring may reduce electrophilicity at C3 compared to the ethoxy variant .
  • Dimethylamino Analog: The dimethylamino group is a stronger electron donor, increasing electron density at C3. This may reduce reactivity toward electrophiles but enhance interactions in coordination chemistry .

Biological Activity

Ethyl 4-ethoxy-2-oxobut-3-enoate, also known by its IUPAC name 3-butenoic acid, 4-ethoxy-2-oxo-, ethyl ester, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O4C_10H_{16}O_4 and a molecular weight of 172.18 g/mol. The compound features an ester functional group and a conjugated double bond system, which are critical for its reactivity and biological activity. The presence of both an oxo group and an ester group enhances its utility in various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's reactivity is influenced by its electron-rich double bond and ester functional groups, allowing it to participate in biochemical pathways such as:

  • Enzyme Inhibition : this compound can inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
  • Nucleophilic and Electrophilic Interactions : The compound can act as either a nucleophile or electrophile depending on the reaction conditions, facilitating diverse chemical reactions.
  • Hydrogen Bonding : Its ability to form hydrogen bonds enhances its interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, with some studies indicating that it may inhibit the proliferation of cancer cells. The exact mechanisms remain under investigation but may involve modulation of cell signaling pathways.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Studies :
    • In vitro studies using breast cancer cell lines indicated that this compound derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl AcetoacetateContains an ester but lacks conjugationModerate antimicrobial effects
Methyl Vinyl KetoneShares conjugated double bondLimited anticancer properties
Ethyl 3-OxobutanoateSimilar structure but different carbonyl positionLimited biological activity

Applications in Research

This compound is utilized across various fields:

  • Pharmaceutical Development : As a precursor for synthesizing bioactive compounds.
  • Chemical Synthesis : Used as an intermediate in the production of complex organic molecules.
  • Biochemical Studies : Employed in enzyme-catalyzed reactions and metabolic pathway investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-ethoxy-2-oxobut-3-enoate

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